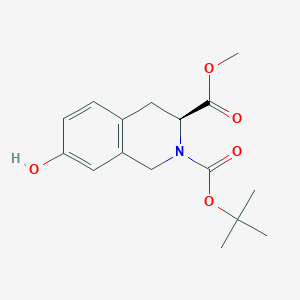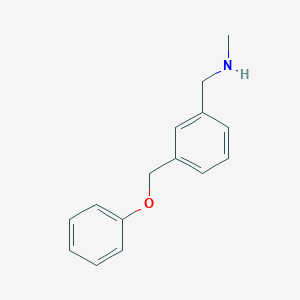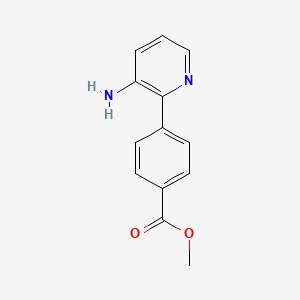
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group
Wirkmechanismus
Result of Action
The biological activities of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These activities include the protection of crops from pests and potential therapeutic applications in the pharmaceutical and veterinary industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions .
Another method involves the use of trifluoromethylated precursors, such as 2-chloro-4-(trifluoromethyl)pyridine, which can be aminated using ammonia or primary amines under high-pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Halides (e.g., chlorine, bromine), alkoxides (e.g., sodium methoxide), and amines.
Major Products Formed
Oxidation: Formation of 2-amino-3-oxo-4-(trifluoromethyl)pyridine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(trifluoromethyl)pyridine
- 2-Hydroxy-4-(trifluoromethyl)pyridine
- 2-Amino-5-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)-2-pyridone
Uniqueness
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications. The trifluoromethyl group further enhances its chemical stability and biological activity, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
2-amino-4-(trifluoromethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-11-5(10)4(3)12/h1-2,12H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNWOTSQTJJQPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280791 |
Source


|
| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-75-0 |
Source


|
| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)




![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)

![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)




